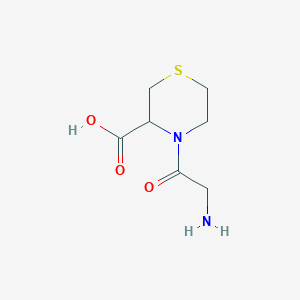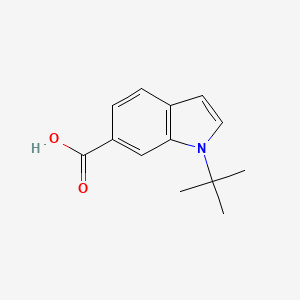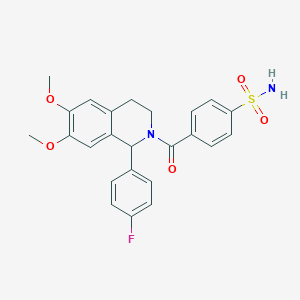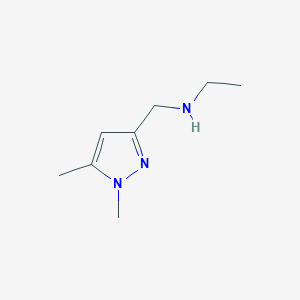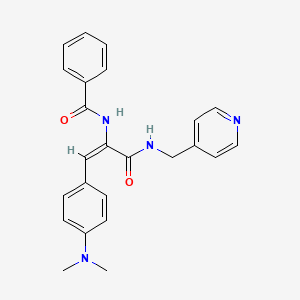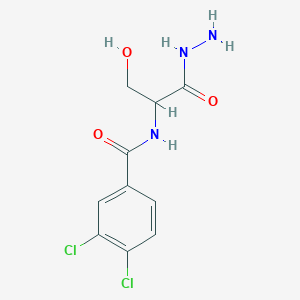
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of both hydrazinocarbonyl and hydroxy-ethyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation: The benzoyl chloride is then reacted with 1-hydrazinocarbonyl-2-hydroxy-ethanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazinocarbonyl group can be reduced to form an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 3,4-dichloro-N-(1-carbonyl-2-hydroxy-ethyl)-benzamide.
Reduction: Formation of 3,4-dichloro-N-(1-amino-2-hydroxy-ethyl)-benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May have potential as a biochemical probe or inhibitor due to its functional groups.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydrazinocarbonyl group could form covalent bonds with active site residues, while the hydroxy-ethyl group may enhance binding affinity through hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-N-(2-hydroxyethyl)-benzamide: Lacks the hydrazinocarbonyl group.
3,4-Dichloro-N-(1-hydrazinocarbonyl-ethyl)-benzamide: Lacks the hydroxy group.
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-methoxy-ethyl)-benzamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
3,4-Dichloro-N-(1-hydrazinocarbonyl-2-hydroxy-ethyl)-benzamide is unique due to the presence of both hydrazinocarbonyl and hydroxy-ethyl functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11Cl2N3O3 |
|---|---|
Poids moléculaire |
292.12 g/mol |
Nom IUPAC |
3,4-dichloro-N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C10H11Cl2N3O3/c11-6-2-1-5(3-7(6)12)9(17)14-8(4-16)10(18)15-13/h1-3,8,16H,4,13H2,(H,14,17)(H,15,18) |
Clé InChI |
GMOBRYVDVAPDHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC(CO)C(=O)NN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


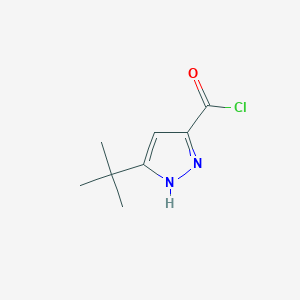
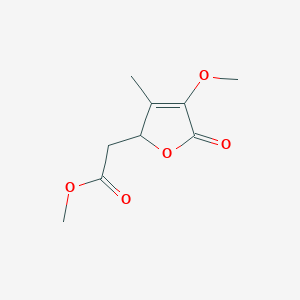

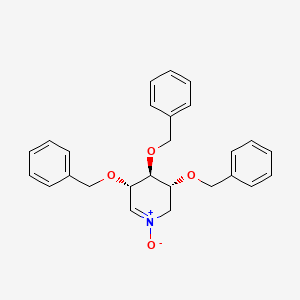

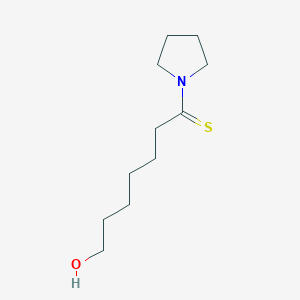
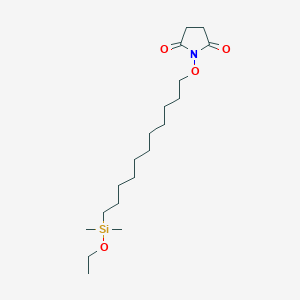
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
